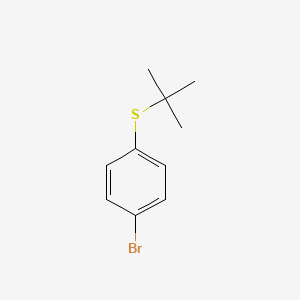

1-Bromo-4-(tert-butylsulfanyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWRWEGAKBALHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377235 | |

| Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25752-90-3 | |

| Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-(tert-butylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-(tert-butylsulfanyl)benzene, a versatile aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, predicted analytical data, and the necessary experimental workflows.

Introduction

This compound (also known as 4-bromophenyl tert-butyl sulfide) is a bifunctional molecule featuring a brominated aromatic ring and a tert-butylthio ether group. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a valuable building block for the synthesis of more complex molecular architectures. The tert-butyl group provides steric bulk, which can influence the conformational properties and solubility of its derivatives. The sulfur atom can be a site for further chemical modification and can impact the electronic properties of the molecule.

Synthesis

A plausible and efficient method for the synthesis of this compound is the S-alkylation of 4-bromothiophenol with a suitable tert-butylating agent. The following protocol is based on established procedures for the synthesis of similar aryl sulfides.[1]

Proposed Synthetic Scheme

The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ from 4-bromothiophenol, attacks the electrophilic tert-butyl source.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

4-Bromothiophenol

-

tert-Butyl bromide

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the 4-bromothiophenol.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

Heat the mixture to 60-70 °C and stir for 20-30 minutes to facilitate the formation of the potassium 4-bromothiophenolate salt.

-

Add tert-butyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Characterization

The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques. Below are the predicted characterization data based on the analysis of structurally similar compounds.

Physicochemical Properties

| Property | Predicted Value |

| IUPAC Name | This compound |

| CAS Number | 25752-90-3[2][3] |

| Molecular Formula | C₁₀H₁₃BrS[2][3] |

| Molecular Weight | 245.18 g/mol [3] |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to S) |

| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 138 | Ar-C (ipso to S) |

| ~ 132 | Ar-C (ortho to Br) |

| ~ 130 | Ar-C (ortho to S) |

| ~ 121 | Ar-C (ipso to Br) |

| ~ 45 | -C (CH₃)₃ |

| ~ 31 | -C(C H₃)₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080-3050 | Medium | C-H stretch (aromatic) |

| ~ 2960-2870 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~ 1580, 1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1070 | Strong | C-S stretch |

| ~ 820 | Strong | C-H bend (p-disubstituted benzene) |

| ~ 600-500 | Medium | C-Br stretch |

3.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 244/246 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 188/190 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Safety and Handling

-

4-Bromothiophenol: Toxic and corrosive. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

tert-Butyl bromide: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood.

-

Dimethylformamide (DMF): Can be harmful if inhaled, swallowed, or absorbed through the skin. It is a reproductive hazard. Use with adequate ventilation and appropriate PPE.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound and a comprehensive set of predicted characterization data. The proposed synthetic route is robust and relies on readily available starting materials and reagents. The provided spectroscopic data will be crucial for the confirmation of the product's identity and purity. This compound serves as a valuable intermediate for further synthetic transformations in various fields of chemical research.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-(tert-butylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene. Due to the limited availability of experimentally-derived spectra in public databases, this document presents a combination of key identifiers and predicted spectroscopic data based on the analysis of structurally analogous compounds. This guide also outlines a plausible experimental protocol for its synthesis and the subsequent acquisition of its spectroscopic data.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromophenyl tert-butyl sulfide, S-tert-butyl 4-bromothiophenol |

| CAS Number | 25752-90-3[1] |

| Molecular Formula | C₁₀H₁₃BrS[1] |

| Molecular Weight | 245.18 g/mol [1] |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally related compounds, including aryl bromides, tert-butyl sulfides, and other substituted benzene derivatives.

2.1. Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.35 | Doublet | 2H | Ar-H (ortho to -S-tBu) |

| ~ 7.30 - 7.20 | Doublet | 2H | Ar-H (ortho to -Br) |

| ~ 1.30 | Singlet | 9H | -S-C(CH₃)₃ |

2.2. Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (ipso, attached to -S-) |

| ~ 132 | Ar-C (ortho to -Br) |

| ~ 130 | Ar-C (ortho to -S-) |

| ~ 121 | Ar-C (ipso, attached to -Br) |

| ~ 46 | -S-C (CH₃)₃ |

| ~ 31 | -S-C(C H₃)₃ |

2.3. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2860 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~ 1580, 1475, 1390 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~ 1365 | Strong | C-H bend (tert-butyl) |

| ~ 1090 | Medium | C-S stretch |

| ~ 1010 | Strong | In-plane C-H bend (aromatic) |

| ~ 810 | Strong | Out-of-plane C-H bend (para-disubstituted) |

| ~ 520 | Medium | C-Br stretch |

2.4. Predicted Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 244/246 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 188/190 | Medium | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 157 | Medium | [M - Br]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation, base peak) |

Experimental Protocols

The following sections detail a plausible synthesis route for this compound and the standard procedures for acquiring the spectroscopic data.

3.1. Synthesis of this compound

This synthesis can be approached via a nucleophilic aromatic substitution-type reaction involving a thiolate.

Materials:

-

4-Bromothiophenol

-

Potassium tert-butoxide

-

tert-Butyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol in anhydrous DMF.

-

Cool the solution in an ice bath and add potassium tert-butoxide portion-wise with stirring. Allow the mixture to stir for 30 minutes to form the potassium 4-bromothiophenolate.

-

To this solution, add tert-butyl bromide dropwise.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

3.2. Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically requiring a longer acquisition time.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Method: Electron Ionization (EI) is a common method for this type of compound.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Bromo-4-(tert-butylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. The experimental protocols provided are based on standard methodologies for the NMR analysis of aromatic thioethers.

Data Presentation

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from established principles of NMR spectroscopy and by comparison with data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.35 | Doublet | 2H | Ar-H (ortho to S) |

| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (ipso-S) |

| ~ 132 | Ar-CH (ortho to Br) |

| ~ 130 | Ar-CH (ortho to S) |

| ~ 120 | Ar-C (ipso-Br) |

| ~ 48 | -C (CH₃)₃ |

| ~ 31 | -C(C H₃)₃ |

Experimental Protocols

The following protocols describe the standard methodologies for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Filtration: To remove any particulate matter that could affect the spectral quality, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2.2. NMR Data Acquisition

-

Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: Typically set to encompass a range of -2 to 12 ppm.

-

Acquisition Time: Usually around 3-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is common.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard.

-

Spectral Width: A wider spectral width, typically 0 to 220 ppm, is used.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A 2-5 second delay is used to ensure proper relaxation of quaternary carbons.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

2.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

-

Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the chemical structure and logical relationships for the NMR analysis of this compound.

mass spectrometry fragmentation of 1-Bromo-4-(tert-butylsulfanyl)benzene

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-(tert-butylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Due to the absence of a publicly available mass spectrum for this specific compound, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry and data from structurally related molecules. The information herein serves as a predictive framework for identifying this compound and its analogues in analytical studies.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be governed by the key structural features of the molecule: the brominated aromatic ring, the thioether linkage, and the tert-butyl group. Aromatic compounds typically exhibit a stable molecular ion, while the presence of bromine results in a characteristic isotopic pattern.[1][2] The tert-butyl group is known to undergo facile fragmentation to form a stable tertiary carbocation.[3]

The molecular formula of this compound is C10H13BrS, with a molecular weight of approximately 244 g/mol for the 79Br isotope and 246 g/mol for the 81Br isotope.[4] The mass spectrum is therefore expected to show a prominent molecular ion peak cluster at m/z 244 and 246, with nearly equal relative abundance, which is a hallmark of a monobrominated compound.[2][5][6]

The primary fragmentation routes are predicted to be:

-

Alpha-Cleavage: The cleavage of the C-S bond and the S-C bond of the tert-butyl group.

-

Loss of Alkyl Groups: Primarily the loss of a methyl radical from the tert-butyl group.

-

Rearrangements: Hydrogen rearrangements leading to the elimination of neutral molecules.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the proposed fragmentation mechanism.

| m/z (79Br/81Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 244/246 | [C10H13BrS]•+ | - | Molecular Ion |

| 229/231 | [C9H10BrS]+ | •CH3 | Loss of a methyl radical from the tert-butyl group. |

| 188/190 | [C6H5BrS]•+ | C4H8 (isobutylene) | McLafferty-type rearrangement with elimination of isobutylene. |

| 187/189 | [C6H4BrS]+ | •C(CH3)3 | Cleavage of the sulfur-tert-butyl bond. |

| 155 | [C6H4S]•+ | •Br, •C(CH3)3 | Loss of a bromine radical and the tert-butyl group. |

| 57 | [C4H9]+ | C6H4BrS• | Formation of the tert-butyl cation. |

Experimental Protocols: GC-MS Analysis

A standard method for analyzing this compound and similar compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this type of compound.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic fragment ions as outlined in the data table.

Mandatory Visualizations

The following diagrams illustrate the predicted fragmentation pathways and a general experimental workflow for the analysis of this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Caption: General workflow for GC-MS analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. savemyexams.com [savemyexams.com]

- 3. researchgate.net [researchgate.net]

- 4. 25752-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

physical and chemical properties of 1-Bromo-4-(tert-butylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene. It includes detailed experimental protocols for its synthesis and representative reactions, as well as essential safety information. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Core Compound Properties

This compound, also known as (4-Bromophenyl)(tert-butyl)sulfane, is a halogenated aromatic thioether. Its chemical structure features a benzene ring substituted with a bromine atom and a tert-butylsulfanyl group at the para positions. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily substituted.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | (4-Bromophenyl)(tert-butyl)sulfane, 1-Bromo-4-t-butylthiobenzene, 4-Bromophenyl t-butyl sulfide, S-t-butyl 4-bromothiophenol | [1] |

| CAS Number | 25752-90-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrS | [1][2] |

| Molecular Weight | 245.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 75 °C at 0.5 Torr | [1][3] |

| Density | 1.2950 g/cm³ | [1][3] |

| Storage Temperature | 2-8°C | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the S-alkylation of 4-bromothiophenol with a tert-butylating agent. A common and effective method involves the reaction of 4-bromothiophenol with tert-butanol in the presence of a strong acid catalyst.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-bromothiophenol and tert-butanol.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Bromothiophenol

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (1.0 eq) in dichloromethane.

-

Add an excess of tert-butanol (2.0-3.0 eq) to the solution.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice and saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The bromine atom on the aromatic ring of this compound makes it a versatile substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules for pharmaceuticals and materials science.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound can be effectively coupled with various arylboronic acids to synthesize biaryl derivatives. The bulky tert-butylsulfanyl group can influence the reactivity and may require the use of specific ligands to achieve high yields.

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid [4]

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.[4]

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.[4]

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around δ 1.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the four unique carbon atoms of the benzene ring and the two different types of carbon atoms in the tert-butyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl group, C=C stretching of the aromatic ring, and the C-S and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of the tert-butyl group and the bromine atom.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][5][6]

References

- 1. 25752-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 25752-90-3 | CAS DataBase [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 25752-90-3 [sigmaaldrich.com]

- 6. staging.keyorganics.net [staging.keyorganics.net]

An In-depth Technical Guide to 1-Bromo-4-(tert-butylsulfanyl)benzene (CAS Number: 25752-90-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(tert-butylsulfanyl)benzene is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive bromine atom and a sterically hindered tert-butylsulfanyl group, makes it a valuable intermediate in the construction of complex molecular architectures. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The tert-butylsulfanyl moiety can influence the electronic properties and lipophilicity of a molecule, which is of particular interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and supplier information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25752-90-3 | [1] |

| Molecular Formula | C₁₀H₁₃BrS | [1] |

| Molecular Weight | 245.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 75 °C at 0.5 Torr | [1] |

| Density | 1.295 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While raw spectral data is not provided here, typical characterization would involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Synthesis

A plausible and commonly employed method for the synthesis of this compound involves the S-alkylation of 4-bromothiophenol with a tert-butylating agent. A detailed experimental protocol based on analogous reactions is provided below.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via S-alkylation of 4-bromothiophenol.

Materials:

-

4-Bromothiophenol

-

tert-Butanol or tert-Butyl bromide

-

A suitable base (e.g., Potassium carbonate, Sodium hydride)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol in the chosen solvent.

-

Add the base portion-wise to the solution at room temperature and stir for a designated period to facilitate the formation of the thiolate anion.

-

Add the tert-butylating agent (e.g., tert-butyl bromide or tert-butanol with an acid catalyst) dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.[2]

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient construction of complex molecular scaffolds found in many biologically active compounds.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a widely used method for the synthesis of biaryl structures.

-

Buchwald-Hartwig Amination: The palladium-catalyzed coupling of this compound with primary or secondary amines to form C-N bonds, yielding substituted anilines.

-

Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and copper, to form C-C bonds and synthesize aryl alkynes.

Role as a Building Block in Medicinal Chemistry

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Suppliers

This compound is commercially available from various chemical suppliers. When sourcing this compound, it is important to consider the purity and any available analytical data to ensure it meets the requirements of the intended application. A list of some suppliers includes:

-

Sigma-Aldrich[1]

-

BLD Pharm[3]

-

Zhuhai Aobokai Biomedical Technology Co., Ltd.[1]

-

Shanghai Haohong Pharmaceutical Co., Ltd.[1]

-

Bide Pharmatech Ltd.[1]

-

Shanghai YuanYe Biotechnology Co., Ltd.[1]

This is not an exhaustive list, and availability may vary by region. It is recommended to contact suppliers directly for current product specifications and pricing.

References

An In-depth Technical Guide on the Directing Group Effects of the Tert-Butylsulfanyl Group

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The tert-butylsulfanyl group (-S-t(Bu)) serves as a versatile directing group in organic synthesis, influencing the regioselectivity of various aromatic substitution reactions. In electrophilic aromatic substitution, it primarily directs incoming electrophiles to the para position, a consequence of the steric hindrance imposed by the bulky tert-butyl group, while still activating the aromatic ring. Furthermore, the sulfur atom's ability to coordinate with organometallic reagents makes the tert-butylsulfanyl group an effective director for ortho-lithiation, providing a powerful strategy for the synthesis of ortho-substituted aromatic compounds. This guide provides a comprehensive overview of these directing effects, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Electrophilic Aromatic Substitution

The tert-butylsulfanyl group is classified as an ortho, para-directing group in electrophilic aromatic substitution reactions. This is attributed to the sulfur atom's lone pairs of electrons, which can be donated to the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the sigma complex) formed during the substitution at the ortho and para positions. However, the significant steric bulk of the tert-butyl group strongly disfavors electrophilic attack at the ortho positions. Consequently, electrophilic substitution on aryl tert-butyl sulfides predominantly yields the para-substituted product.

Nitration

The nitration of tert-butyl phenyl sulfide demonstrates the strong para-directing effect of the tert-butylsulfanyl group.

Quantitative Data: Isomer Distribution in the Nitration of Tert-Butylbenzene

| Product | Percentage |

| ortho-nitro-tert-butylbenzene | 12% |

| meta-nitro-tert-butylbenzene | 8.5% |

| para-nitro-tert-butylbenzene | 79.5% |

This data for tert-butylbenzene highlights the steric hindrance effect of the tert-butyl group, which is expected to be similar for the tert-butylsulfanyl group.

Experimental Protocol: Synthesis of p-nitro(tert-butyl phenyl) sulfide (Conceptual)

This protocol is a generalized procedure based on standard nitration methods, as a specific detailed protocol for tert-butyl phenyl sulfide was not found in the provided search results.

Materials:

-

Tert-butyl phenyl sulfide

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a mixture of concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

-

Dissolve tert-butyl phenyl sulfide in dichloromethane in a separate flask.

-

Add the solution of tert-butyl phenyl sulfide dropwise to the cold nitrating mixture.

-

After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate the p-nitro-tert-butyl phenyl sulfide.

Halogenation

Similar to nitration, the halogenation of aryl tert-butyl sulfides is expected to yield predominantly the para-halogenated product due to the steric hindrance of the tert-butylsulfanyl group.

Experimental Protocol: Bromination of Alkyl Phenyl Sulfides

The following is a general procedure for the bromination of alkyl phenyl sulfides, which can be adapted for tert-butyl phenyl sulfide. This reaction results in the cleavage of the S-alkyl bond to form an alkyl bromide, demonstrating a different reactivity pathway.[3]

Materials:

-

Alkyl phenyl sulfide (e.g., tert-butyl phenyl sulfide)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous)

Procedure:

-

Dissolve the alkyl phenyl sulfide in dichloromethane in a round-bottom flask.

-

Cool the solution to the desired temperature (e.g., -40°C).

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude alkyl bromide.

-

Purify the product by column chromatography if necessary.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of tert-butyl phenyl sulfide is anticipated to yield the para-acylated product as the major isomer.

Quantitative Data: Isomer Distribution in the Friedel-Crafts Acylation of Toluene

Specific quantitative data for the Friedel-Crafts acylation of tert-butyl phenyl sulfide is not available in the search results. However, data for the acylation of toluene shows a strong preference for the para product, which is often the case in Friedel-Crafts acylations of substituted benzenes.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound with Acetyl Chloride [4][5]

Materials:

-

Aromatic compound (e.g., tert-butyl phenyl sulfide)

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

To a flame-dried round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel, add anhydrous aluminum chloride and dichloromethane.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of acetyl chloride in dichloromethane dropwise to the stirred suspension over 10 minutes.

-

After the addition is complete, add a solution of the aromatic compound in dichloromethane dropwise.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash twice with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation or column chromatography.

Directed Ortho-Lithiation

The tert-butylsulfanyl group can act as a powerful directing group for ortho-lithiation (also known as directed ortho-metalation). In this reaction, the sulfur atom of the tert-butylsulfanyl group coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, bringing the base into close proximity to an ortho proton. This proximity effect facilitates the deprotonation at the ortho position, forming an aryllithium intermediate that can then be quenched with various electrophiles to introduce a substituent specifically at the ortho position.

Mechanism of Directed Ortho-Lithiation

The mechanism involves the following key steps:

-

Coordination: The Lewis basic sulfur atom of the tert-butylsulfanyl group coordinates to the Lewis acidic lithium atom of the organolithium reagent.

-

Deprotonation: The coordinated organolithium base removes a proton from the sterically accessible ortho position of the aromatic ring.

-

Formation of Aryllithium Intermediate: This deprotonation results in the formation of a stable ortho-lithiated aryl sulfide.

-

Electrophilic Quench: The aryllithium intermediate, a potent nucleophile, reacts with an added electrophile to form the ortho-substituted product.

Experimental Protocol: Directed Ortho-Lithiation of an Aryl Sulfide (General Procedure) [6][7]

Materials:

-

Aryl tert-butyl sulfide

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

n-Butyllithium or sec-butyllithium in hexanes

-

Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, etc.)

-

Saturated aqueous ammonium chloride solution

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Dissolve the aryl tert-butyl sulfide in anhydrous THF or diethyl ether and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent dropwise to the stirred solution, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for a specified period to ensure complete lithiation.

-

Add the electrophile dropwise to the solution at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizations

Caption: Mechanism of Directed Ortho-Lithiation.

Conclusion

The tert-butylsulfanyl group is a valuable tool in the repertoire of synthetic organic chemists. Its dual ability to direct electrophilic aromatic substitution primarily to the para position and to facilitate highly regioselective ortho-lithiation allows for the controlled synthesis of a wide range of substituted aromatic compounds. The steric hindrance of the tert-butyl moiety is a key factor in determining the outcome of electrophilic aromatic substitution, while the coordinating ability of the sulfur atom is crucial for the success of directed ortho-metalation. Understanding and applying these directing group effects enables researchers and drug development professionals to design and execute efficient and selective synthetic routes to complex molecular targets.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. websites.umich.edu [websites.umich.edu]

- 6. uwindsor.ca [uwindsor.ca]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide on the Electronic Properties of 4-bromo-tert-butyl-thiobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the electronic properties of the organosulfur compound 4-bromo-tert-butyl-thiobenzene, also known as 1-bromo-4-(tert-butylsulfanyl)benzene. Due to a lack of extensive direct experimental data on this specific molecule in publicly accessible literature, this guide synthesizes information from computational studies and experimental data on structurally analogous aryl sulfides. The report outlines the expected electronic characteristics, such as frontier molecular orbital energies (HOMO/LUMO), and details the standard experimental protocols required for their determination. This guide serves as a foundational resource for researchers interested in the potential applications of this and related compounds in materials science and medicinal chemistry.

Introduction

4-bromo-tert-butyl-thiobenzene is an aromatic sulfide featuring a benzene ring substituted with a bromine atom and a tert-butylthio group. The electronic properties of such molecules are dictated by the interplay between the electron-donating tert-butylthio group and the electron-withdrawing, heavy bromine atom. These characteristics are critical for applications ranging from organic electronics to the design of bioactive molecules. This guide will project the electronic properties of the title compound by drawing parallels with related, well-studied aryl sulfides and will describe the necessary experimental and computational workflows for its full characterization.

Predicted Electronic Properties

The electronic properties of organic molecules are fundamentally described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate the molecule's ionization potential, electron affinity, and electrochemical behavior.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these properties.[1][2] Studies on related compounds suggest that the HOMO is typically localized on the sulfur atom and the phenyl ring, while the LUMO is distributed across the aromatic system.[3]

Table 1: Predicted Electronic Properties and Comparison with Analogues

| Property | Predicted Value for 4-bromo-tert-butyl-thiobenzene | Basis of Prediction / Analogue Data |

| HOMO Energy | -5.5 to -6.0 eV | Based on DFT calculations of substituted polythiophenes and other aryl sulfides.[4] |

| LUMO Energy | -1.0 to -1.5 eV | Inferred from computational studies on related aromatic compounds.[5] |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Calculated from the predicted HOMO and LUMO levels. |

| Oxidation Potential | +1.2 to +1.6 V vs. Ag/AgCl | Inferred from cyclic voltammetry data of various aryl sulfides.[6] |

Synthesis and Characterization Workflow

A logical workflow is essential for the synthesis and detailed characterization of the electronic properties of 4-bromo-tert-butyl-thiobenzene. The following diagram illustrates a typical experimental and computational pathway.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Computational studies on the structural, electronic, and optical properties of Ti2CO2 MXene using the (DFT + U) method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A PBC‐DFT study of electronic properties of substituted polythiophenes | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 1-Bromo-4-(tert-butylsulfanyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(tert-butylsulfanyl)benzene in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification, formulation, and various assays relevant to drug discovery and development. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on predicting solubility based on chemical principles, provides detailed experimental protocols for determining solubility, and outlines the logical workflow for such determinations.

Predicted Solubility in Organic Solvents

The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses a nonpolar aromatic ring and a bulky, nonpolar tert-butyl group. The bromine and sulfur atoms introduce some polarity, but the molecule is predominantly nonpolar. Aryl halides are generally insoluble in water but soluble in organic solvents.[1] Therefore, this compound is expected to be readily soluble in nonpolar and moderately polar aprotic organic solvents. Its solubility is likely to decrease in highly polar and protic solvents.

The following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents will effectively solvate the nonpolar benzene ring and tert-butyl group of the solute. |

| Moderately Polar Aprotic | Diethyl ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate | High | These solvents possess both nonpolar and polar characteristics, allowing for favorable interactions with the entire solute molecule. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Medium to High | While the polarity is higher, the absence of acidic protons allows for good solvation of the solute without competing hydrogen bonding interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Medium | The polar hydroxyl groups of these solvents will preferentially interact with each other through hydrogen bonding, making the solvation of the nonpolar solute less favorable. |

| Highly Polar Protic | Water | Low / Insoluble | The significant nonpolar character of this compound prevents it from disrupting the strong hydrogen-bonding network of water, leading to very poor solubility. |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, experimental determination is essential. Below are detailed methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given temperature.

Materials:

-

This compound

-

A selection of organic solvents (analytical grade)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observation and repeat the procedure for each solvent.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass tubes with screw caps

-

Constant temperature bath (e.g., shaking incubator or water bath)

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe and syringe filter (0.2 µm, solvent-compatible)

-

Pre-weighed vials for collecting the filtrate

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed vial. Record the exact volume of the filtrate collected.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a desiccator under vacuum.

-

Once the solvent has completely evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the solubility using the following formula: Solubility (g/L) = Mass of solute (g) / Volume of filtrate (L)

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for qualitative solubility determination.

Caption: Workflow for quantitative solubility determination.

References

A Comprehensive Guide to the Historical Synthesis of Aryl Tert-Butyl Sulfides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core historical methods for the synthesis of aryl tert-butyl sulfides. This class of compounds is of significant interest in medicinal chemistry and materials science, owing to the unique steric and electronic properties conferred by the tert-butyl group. Understanding the evolution of synthetic methodologies is crucial for the development of novel and efficient routes to these valuable molecules. This document summarizes key historical approaches, presenting quantitative data in structured tables, detailed experimental protocols for seminal reactions, and visualizations of the reaction pathways.

Nucleophilic Substitution: A Foundational Approach

One of the earliest and most fundamental methods for the formation of the C-S bond in aryl tert-butyl sulfides involves the reaction of a thiophenoxide nucleophile with a tert-butyl electrophile. A landmark study in this area was conducted by de la Mare and Vernon in 1956, which elucidated the kinetics and mechanism of the reaction between sodium thiophenoxide and tert-butyl chloride.[1]

This reaction, while conceptually straightforward, is often complicated by a competing elimination reaction (E2), which leads to the formation of isobutylene as the major product. The sterically hindered nature of the tert-butyl group makes it susceptible to elimination, particularly in the presence of a strong base like a thiophenoxide. Consequently, the yields of the desired aryl tert-butyl sulfide are often modest under these conditions.

General Reaction Scheme:

Caption: Nucleophilic substitution (SN2) vs. elimination (E2) in the reaction of an aryl thiolate with a tert-butyl halide.

Quantitative Data: Nucleophilic Substitution

| Aryl Thiolate | Electrophile | Solvent | Temperature (°C) | Yield of Sulfide (%) | Yield of Olefin (%) | Reference |

| Sodium thiophenoxide | tert-Butyl chloride | Ethanol | 25 | ~10 | ~90 | [1] |

Detailed Experimental Protocol: Reaction of Sodium Thiophenoxide with tert-Butyl Chloride

Based on the work of de la Mare and Vernon (1956)[1]

Materials:

-

Thiophenol

-

Sodium ethoxide solution in ethanol

-

tert-Butyl chloride

-

Anhydrous ethanol

Procedure:

-

A solution of sodium thiophenoxide is prepared by reacting a known concentration of thiophenol with an equivalent amount of sodium ethoxide in anhydrous ethanol under an inert atmosphere.

-

A solution of tert-butyl chloride in anhydrous ethanol is prepared separately.

-

The two solutions are thermostated to the desired reaction temperature (e.g., 25 °C).

-

The reaction is initiated by mixing the two solutions.

-

The progress of the reaction can be followed by titrating the remaining thiophenoxide or by monitoring the formation of chloride ions.

-

After the reaction is complete, the products are analyzed. The amount of isobutylene formed can be determined by gasometric methods, and the tert-butyl phenyl sulfide can be isolated and quantified, for example, by spectroscopic methods after separation from the reaction mixture. Due to the low yield of the sulfide, isolation often involves careful workup to remove the large excess of elimination byproducts and starting materials.

Acid-Catalyzed Alkylation of Thiophenols with Isobutylene

A more direct and historically significant method for the synthesis of aryl tert-butyl sulfides involves the acid-catalyzed addition of thiophenols to isobutylene. This method is analogous to the well-known Friedel-Crafts alkylation of arenes and provides a more atom-economical route compared to the use of tert-butyl halides. The reaction proceeds via the formation of a tert-butyl carbocation, which is generated from isobutylene in the presence of a strong acid catalyst. This electrophile then attacks the electron-rich sulfur atom of the thiophenol.

General Reaction Scheme:

Caption: Acid-catalyzed addition of a thiophenol to isobutylene.

A significant challenge in this reaction is the competing C-alkylation of the aromatic ring of the thiophenol, leading to the formation of tert-butylated thiophenol byproducts. The choice of catalyst and reaction conditions is crucial to favor S-alkylation over C-alkylation.

Quantitative Data: Acid-Catalyzed Alkylation of Thiophenol with Isobutylene

| Thiophenol | Catalyst | Temperature (°C) | Yield of 4-(tert-butyl)thiophenol (%) | Yield of tert-butyl 4-(tert-butyl)phenyl sulfide (%) | Reference |

| Thiophenol | Boron trifluoride-phosphoric acid complex | 0 to 75 | 68 | Not explicitly quantified, but noted as residue | [2] |

Detailed Experimental Protocol: Synthesis of 4-(tert-butyl)thiophenol and tert-butyl 4-(tert-butyl)phenyl sulfide

Based on a procedure for the synthesis of 4-(tert-butyl)thiophenol[2]

Materials:

-

Thiophenol

-

Isobutylene

-

Boron trifluoride-phosphoric acid complex

-

Toluene

-

Magnesium sulfate

Procedure:

-

A mixture of thiophenol (10.0 moles) and boron trifluoride-phosphoric acid complex (300 g) is prepared in a suitable reaction vessel.

-

The mixture is cooled to 0 °C with stirring.

-

Isobutylene (10.9 moles) is slowly added to the stirred mixture at 0 °C.

-

After the addition is complete, the mixture is stirred at 0-10 °C for two hours.

-

The reaction mixture is then heated to 70 °C and stirred at 70-75 °C for an additional two hours.

-

After cooling to 25 °C, the organic layer is separated from the lower catalyst layer and diluted with toluene.

-

The toluene solution is washed four times with water and then dried with magnesium sulfate.

-

Toluene is removed in vacuo, and the residue is distilled. The main fraction is 4-(tert-butyl)thiophenol. The distillation residue contains tert-butyl 4-(tert-butyl)phenyl sulfide.

Friedel-Crafts Alkylation of Thiophenols

The direct tert-butylation of thiophenols using a tert-butylating agent and a Lewis acid catalyst, a variant of the Friedel-Crafts reaction, represents another historical pathway.[3] Similar to the acid-catalyzed addition of isobutylene, this method can lead to a mixture of S-alkylated and C-alkylated products. The regioselectivity is influenced by the catalyst, solvent, and temperature.

General Reaction Scheme:

Caption: Friedel-Crafts tert-butylation of a thiophenol leading to S- and C-alkylation products.

Quantitative Data: Friedel-Crafts Alkylation of Thiophenols

Quantitative data for the direct Friedel-Crafts S-tert-butylation of thiophenols is not well-documented in easily accessible historical literature, as the primary products are often the C-alkylated thiophenols.

Detailed Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

Based on general Friedel-Crafts procedures[3][4]

Materials:

-

Thiophenol

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

-

To a flame-dried flask under an inert atmosphere, the thiophenol and anhydrous solvent are added.

-

The mixture is cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise with stirring.

-

tert-Butyl chloride is added dropwise to the cooled mixture.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC).

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to separate the S-alkylated and C-alkylated isomers.

Conclusion

The historical synthesis of aryl tert-butyl sulfides has been shaped by the fundamental principles of nucleophilic substitution and electrophilic aromatic substitution. Early methods, such as the reaction of thiophenoxides with tert-butyl halides, were often low-yielding due to competing elimination reactions. The development of acid-catalyzed additions of thiophenols to isobutylene and Friedel-Crafts alkylations provided more direct routes, although control of regioselectivity between S- and C-alkylation remained a significant challenge. These foundational methods have paved the way for the development of more sophisticated and selective modern catalytic systems for the synthesis of this important class of organosulfur compounds. A thorough understanding of these historical approaches provides valuable context for contemporary research and the ongoing quest for more efficient and sustainable synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols for 1-Bromo-4-(tert-butylsulfanyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Bromo-4-(tert-butylsulfanyl)benzene as a versatile building block in palladium-catalyzed cross-coupling reactions. This aryl bromide, featuring a sterically hindered tert-butylsulfanyl group, is a valuable substrate for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The thioether moiety can be a key pharmacophore or a handle for further functionalization.

The presence of a sulfur atom in the substrate can present challenges in palladium catalysis due to potential catalyst poisoning. Therefore, the selection of appropriate ligands and reaction conditions is crucial for successful transformations. These notes offer detailed protocols and data for Suzuki-Miyaura coupling and provide generalized procedures for other common cross-coupling reactions based on established methodologies for similar substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following protocol details the coupling of this compound with (4-cyanophenyl)boronic acid.

Quantitative Data Summary

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | (4-cyanophenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3 equiv.) | Toluene/H₂O | 100 | 16 | 85 |

Detailed Experimental Protocol: Synthesis of 4'-(tert-butylthio)-[1,1'-biphenyl]-4-carbonitrile

Materials:

-

This compound

-

(4-cyanophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), (4-cyanophenyl)boronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

-

In a glovebox, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) to the flask.

-

Remove the flask from the glovebox and add toluene and water in a 5:1 ratio.

-

Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Heat the reaction mixture to 100 °C and stir vigorously for 16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation (Generalized Protocol)

[1]Disclaimer: This protocol is illustrative and may require optimization for the specific substrate and amine.

Representative Reaction Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4 equiv.) | Toluene | 100-110 | 12-24 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 equiv.) | Dioxane | 100-110 | 18-24 |

Generalized Experimental Protocol:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Add the base (e.g., sodium tert-butoxide, 1.4 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add the anhydrous solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation (Generalized Protocol)

Disclaimer: This protocol is illustrative and may require optimization. Copper-free conditions are often preferred for sulfur-containing substrates to avoid side reactions.

Representative Reaction Conditions

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | CuI (4) | Et₃N (2) | THF | 60-70 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 80-100 |

Generalized Experimental Protocol (Copper-Free):

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

-

Add the base (e.g., Cs₂CO₃, 2 equiv.).

-

Evacuate and backfill the flask with argon.

-

Add the anhydrous solvent (e.g., dioxane) and the terminal alkyne (1.2 equiv.).

-

Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

References

Application Notes: Suzuki-Miyaura Coupling of 1-Bromo-4-(tert-butylsulfanyl)benzene